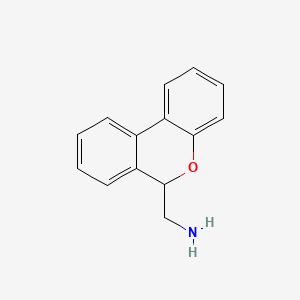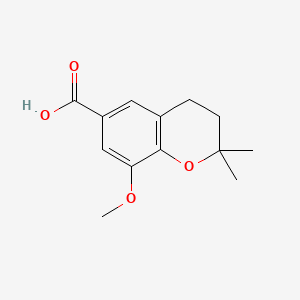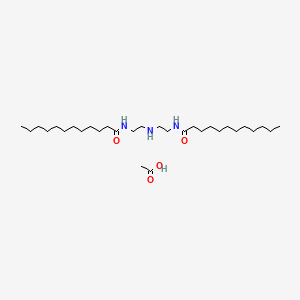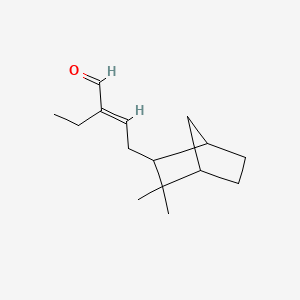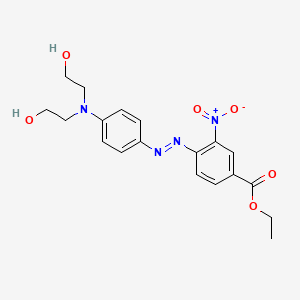
1,2,3-Trichloro-5-(4-nitrophenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trichloro-5-(4-nitrophenoxy)benzene is an organic compound with the molecular formula C₁₂H₆Cl₃NO₃ It is a chlorinated aromatic compound that contains both nitro and phenoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Trichloro-5-(4-nitrophenoxy)benzene can be synthesized through a multi-step process involving the chlorination of benzene followed by nitration and etherification reactions. The general synthetic route includes:
Chlorination of Benzene: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 1,2,3-trichlorobenzene.
Nitration: The 1,2,3-trichlorobenzene is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group, forming 1,2,3-trichloro-5-nitrobenzene.
Etherification: Finally, the nitro compound undergoes an etherification reaction with 4-nitrophenol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trichloro-5-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and nitro groups) on the benzene ring.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar solvents like dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 1,2,3-trichloro-5-(4-aminophenoxy)benzene.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
1,2,3-Trichloro-5-(4-nitrophenoxy)benzene has several scientific research applications:
Environmental Science: Used as a model compound to study the environmental fate and transport of chlorinated aromatic compounds.
Industrial Chemistry: Employed as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 1,2,3-trichloro-5-(4-nitrophenoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorinated benzene ring can also participate in electrophilic aromatic substitution reactions with biological nucleophiles.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trichlorobenzene: A simpler chlorinated benzene derivative without the nitro and phenoxy groups.
1,3,5-Trichloro-2-(4-nitrophenoxy)benzene: A structural isomer with different positions of the chlorine and nitro groups.
1,2,4,5-Tetrachloro-3-nitrobenzene: A compound with additional chlorine substituents and a nitro group.
Uniqueness
1,2,3-Trichloro-5-(4-nitrophenoxy)benzene is unique due to the presence of both nitro and phenoxy groups, which impart distinct chemical reactivity and potential applications. Its specific substitution pattern also influences its physical and chemical properties, making it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
142022-60-4 |
|---|---|
Molecular Formula |
C12H6Cl3NO3 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1,2,3-trichloro-5-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl3NO3/c13-10-5-9(6-11(14)12(10)15)19-8-3-1-7(2-4-8)16(17)18/h1-6H |
InChI Key |
CYTQSKBPAYNKCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=C(C(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


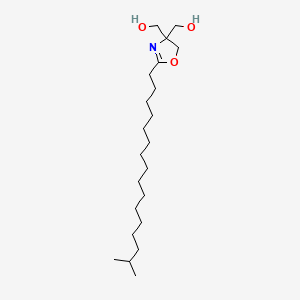
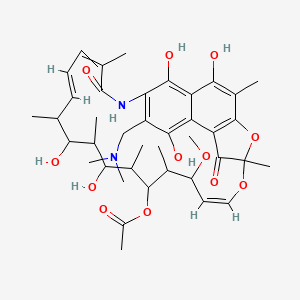
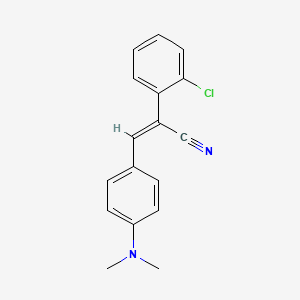
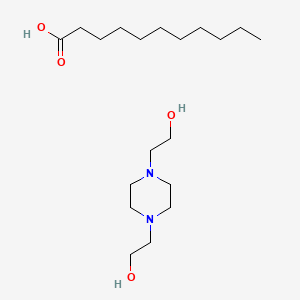
![[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane](/img/structure/B12679151.png)
